![molecular formula C24H32O B13739972 1-(4-Butylcyclohexyl)-4-[4-(methoxymethyl)phenyl]benzene CAS No. 135522-70-2](/img/structure/B13739972.png)
1-(4-Butylcyclohexyl)-4-[4-(methoxymethyl)phenyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Butylcyclohexyl)-4-[4-(methoxymethyl)phenyl]benzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a cyclohexyl group substituted with a butyl chain and a phenyl group substituted with a methoxymethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(4-Butylcyclohexyl)-4-[4-(methoxymethyl)phenyl]benzene can be synthesized through a multi-step organic synthesis process. One common method involves the following steps:
Formation of 4-butylcyclohexyl bromide: Cyclohexane is reacted with butyl bromide in the presence of a strong base such as sodium hydride to form 4-butylcyclohexyl bromide.
Grignard Reaction: The 4-butylcyclohexyl bromide is then reacted with magnesium in dry ether to form the corresponding Grignard reagent.
Coupling Reaction: The Grignard reagent is then reacted with 4-(methoxymethyl)benzene in the presence of a catalyst such as palladium to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Butylcyclohexyl)-4-[4-(methoxymethyl)phenyl]benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions with reagents such as halogens, nitrating agents, or sulfonating agents to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-Butylcyclohexyl)-4-[4-(methoxymethyl)phenyl]benzene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the development of advanced materials, such as liquid crystals and polymers.
Wirkmechanismus
The mechanism of action of 1-(4-butylcyclohexyl)-4-[4-(methoxymethyl)phenyl]benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to various physiological effects. The exact molecular pathways involved can vary based on the specific context and application.
Vergleich Mit ähnlichen Verbindungen
1-(4-Butylcyclohexyl)-4-[4-(methoxymethyl)phenyl]benzene can be compared with other similar compounds, such as:
1-(4-Butylcyclohexyl)-4-phenylbenzene: Lacks the methoxymethyl group, which may affect its chemical reactivity and biological activity.
1-(4-Butylcyclohexyl)-4-[4-(hydroxymethyl)phenyl]benzene: Contains a hydroxymethyl group instead of a methoxymethyl group, which may influence its solubility and interactions with biological targets.
1-(4-Butylcyclohexyl)-4-[4-(methyl)phenyl]benzene: Lacks the methoxy group, which may alter its electronic properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its physical, chemical, and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
135522-70-2 |
|---|---|
Molekularformel |
C24H32O |
Molekulargewicht |
336.5 g/mol |
IUPAC-Name |
1-(4-butylcyclohexyl)-4-[4-(methoxymethyl)phenyl]benzene |
InChI |
InChI=1S/C24H32O/c1-3-4-5-19-6-10-21(11-7-19)23-14-16-24(17-15-23)22-12-8-20(9-13-22)18-25-2/h8-9,12-17,19,21H,3-7,10-11,18H2,1-2H3 |
InChI-Schlüssel |
GOTVVYABGFVMOS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


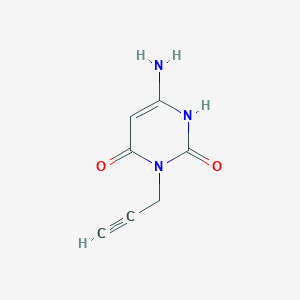
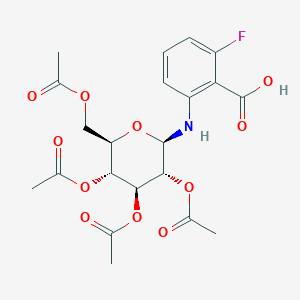

![2-[(P-Chlorophenyl)azo]-1-ethyl-pyridinium tetrafluoroborate](/img/structure/B13739906.png)
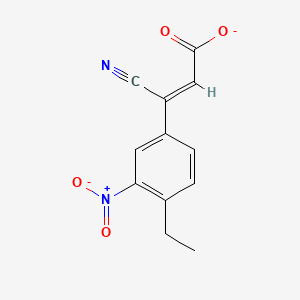
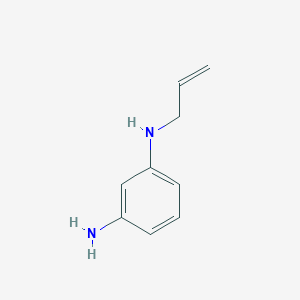
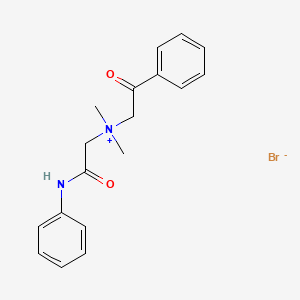
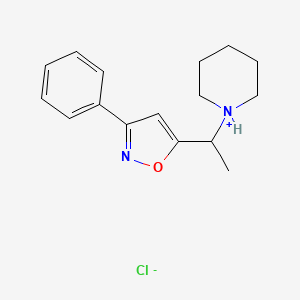
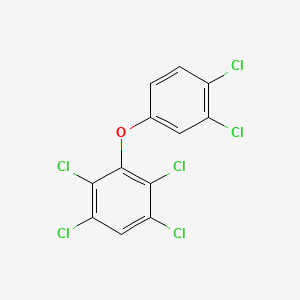

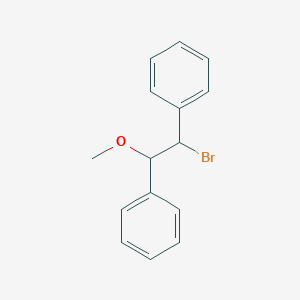


![25H-4,15-(Methano[1,3]benzenomethano)-20,24-metheno-19H-dibenzo[k,t][1,4,7,10]tetraoxacycloheneicosin-26,29-diol,2,17,22,32-tetrakis(1,1-dimethylethyl)-6,7,9,10,12,13-hexahydro-](/img/structure/B13739983.png)
